Dimethylbenzyl carbinyl crotonate

Description

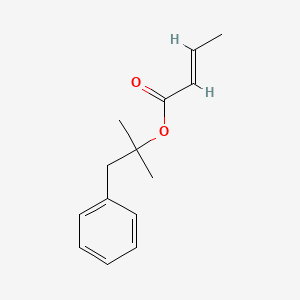

Structure

2D Structure

3D Structure

Properties

CAS No. |

93762-34-6 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

(2-methyl-1-phenylpropan-2-yl) (E)-but-2-enoate |

InChI |

InChI=1S/C14H18O2/c1-4-8-13(15)16-14(2,3)11-12-9-6-5-7-10-12/h4-10H,11H2,1-3H3/b8-4+ |

InChI Key |

OKLPIYCKVVLHCP-XBXARRHUSA-N |

Isomeric SMILES |

C/C=C/C(=O)OC(C)(C)CC1=CC=CC=C1 |

Canonical SMILES |

CC=CC(=O)OC(C)(C)CC1=CC=CC=C1 |

density |

0.995-1.003 (20°) |

physical_description |

Colourless oily liquid; Powerful, warm, herbaceous, fruity-spicy aroma |

solubility |

Practically insoluble or insoluble in water; soluble in oils Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Investigations

Rational Design and Optimization of Esterification Protocols

The core of synthesizing dimethylbenzyl carbinyl crotonate lies in the esterification reaction between dimethylbenzyl carbinol and a crotonic acid derivative. The rational design of these protocols focuses on maximizing yield, minimizing reaction times, and ensuring product purity through various catalytic and non-catalytic strategies.

Catalytic Approaches in Crotonate Ester Synthesis

Catalysis is central to the efficient synthesis of crotonate esters, overcoming the kinetic barriers of esterification. A range of catalysts, from traditional mineral acids to advanced biocatalysts, have been employed.

Acid Catalysis : The most common method for producing esters is the Fischer-Speier esterification, which utilizes a strong acid catalyst. For crotonate esters, sulfuric acid is frequently used to protonate the carbonyl group of crotonic acid, rendering it more susceptible to nucleophilic attack by the alcohol. researchgate.net This equilibrium-driven reaction often requires the removal of water to proceed to completion. Other acidic catalysts, such as acetic acid, have been used to accelerate the formation of related crotonate structures like β-amino crotonates. google.com

Transesterification : An alternative catalytic route is transesterification, where an existing ester reacts with an alcohol in the presence of an acid or base catalyst to form a new ester. Higher esters of dimethylbenzyl carbinol, for instance, can be synthesized via transesterification from dimethylbenzylcarbinyl formate, showcasing the versatility of this approach. google.com

Enzymatic Catalysis : Biocatalysis, particularly using lipases, represents a modern and sustainable approach to ester synthesis. mdpi.com Lipases operate under mild conditions and exhibit high selectivity, which can be crucial for complex molecules. They are widely used in the kinetic resolution of racemic alcohols to produce enantiomerically pure esters, a technique applicable to the synthesis of chiral analogues of this compound. mdpi.comresearchgate.net

Table 1: Comparison of Catalytic Methods for Crotonate Ester Synthesis

| Catalytic Method | Catalyst Example | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Catalysis (Fischer-Speier) | Sulfuric Acid (H₂SO₄) | Reflux with water removal | Low cost, readily available catalyst | Harsh conditions, potential side reactions, corrosion |

| Transesterification | Acid or Base Catalyst | Varies with substrates | Can use readily available esters as starting materials | Equilibrium-limited, requires removal of alcohol byproduct |

| Enzymatic Catalysis | Lipases (e.g., CAL-B) | Mild temperature, often in organic solvent | High selectivity (enantio-, regio-), environmentally benign | Higher catalyst cost, slower reaction rates |

Non-Catalytic Routes and Solvent Effects

While catalytic methods are prevalent, non-catalytic esterification is also possible, typically by leveraging thermal energy to drive the reaction. However, such methods often require high temperatures and long reaction times.

The choice of solvent plays a critical role in both catalytic and non-catalytic esterification. In acid-catalyzed reactions, solvents that can form an azeotrope with water, such as toluene (B28343) or benzene, are used to remove water and shift the reaction equilibrium towards the product ester. researchgate.net In other reactions involving crotonates, the solvent can significantly influence product distribution and reaction pathways. For instance, the addition of bromine to crotonic acid yields different products depending on whether the solvent is water, methanol, or acetic acid. uni.edu The condensation of crotonic acid with aldehydes and ketones also shows solvent-dependent product ratios, with hexamethylphosphoramide (B148902) (HMPA) favoring the formation of the γ-addition product by enhancing the ionic character of the intermediate anion. oregonstate.edu

Table 2: Influence of Solvents on Reactions Involving Crotonates

| Reaction Type | Solvent | Observed Effect | Reference |

|---|---|---|---|

| Esterification | Toluene | Azeotropic removal of water to drive equilibrium | researchgate.net |

| Bromine Addition | Water, Methanol, Acetic Acid | Alters the product distribution (e.g., formation of bromo-hydroxy or bromo-methoxy derivatives) | uni.edu |

| Condensation with Carbonyls | THF-HMPA | Enhances yield of γ-product by stabilizing the allylic anion | oregonstate.edu |

Chemo- and Regioselective Transformations for Precursor Synthesis

The primary precursor for this compound is the alcohol, α,α-dimethylphenethyl alcohol. Its synthesis requires chemo- and regioselective transformations to ensure the correct isomeric product is formed.

Grignard Reaction : A primary and highly regioselective method involves the reaction of a benzylmagnesium halide (e.g., benzylmagnesium chloride) with acetone. google.comgoogle.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, and subsequent hydrolysis yields the desired tertiary alcohol, α,α-dimethylphenethyl alcohol. This method is efficient for producing the specific branched structure required.

Acid-Catalyzed Olefin Addition : Another route involves the acid-catalyzed addition of a carboxylic acid, such as formic acid, to an olefin like 2-methyl-1-phenyl-2-propene. google.com This reaction proceeds via a carbocation intermediate and follows Markownikoff's rule, where the proton adds to the less substituted carbon of the double bond, and the nucleophile (formate) adds to the more substituted carbon, forming the tertiary ester. However, a significant challenge with this method is the potential for the acidic catalyst to cause isomerization of the starting olefin to the more stable, conjugated 2-methyl-1-phenyl-1-propene, which would lead to a different product. google.com

Table 3: Comparison of Synthesis Routes for α,α-Dimethylphenethyl Alcohol Precursor

| Synthetic Route | Reactants | Key Transformation | Selectivity | Reference |

|---|---|---|---|---|

| Grignard Reaction | Benzylmagnesium chloride + Acetone | Nucleophilic addition to carbonyl | Highly regioselective for the tertiary alcohol | google.comgoogle.com |

| Acid-Catalyzed Addition | 2-Methyl-1-phenyl-2-propene + Formic Acid | Electrophilic addition (Markownikoff) | Regioselective, but prone to olefin isomerization side reactions | google.com |

Exploration of Stereoselective Synthesis for Chiral Analogues (if applicable)

While this compound itself is achiral, the field of fragrance chemistry places immense value on stereoisomers, as the chirality of a molecule can drastically alter its olfactory properties. rsc.org Therefore, the stereoselective synthesis of chiral analogues is a relevant and active area of research.

The synthesis of chiral esters can be approached by using either a chiral alcohol or a chiral acyl donor. Since the crotonate moiety is simple, efforts typically focus on creating a chiral alcohol precursor.

Enzymatic Kinetic Resolution (KR) : This is a powerful technique for obtaining enantiomerically pure alcohols. A racemic alcohol can be reacted with an acyl donor in the presence of a lipase. The enzyme will selectively acylate one enantiomer at a much higher rate than the other. mdpi.com This allows for the separation of the faster-reacting ester (e.g., an (R)-crotonate) from the unreacted, enantiopure (S)-alcohol. mdpi.comresearchgate.net

Dynamic Kinetic Resolution (DKR) : DKR is an enhancement of KR that can theoretically convert 100% of a racemic starting material into a single enantiomeric product. It combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer, typically using a metal catalyst. mdpi.comresearchgate.net

Asymmetric Michael Addition : To introduce chirality into the crotonate structure itself, asymmetric Michael additions can be performed. Chiral catalysts can direct the addition of nucleophiles to α,β-unsaturated esters like crotonates, leading to the formation of new stereocenters with high enantioselectivity. scispace.comnih.gov

Green Chemistry Principles in this compound Synthesis

The fragrance industry is increasingly adopting green chemistry principles to minimize its environmental impact. onscent.compremiumbeautynews.com These principles are highly applicable to the synthesis of compounds like this compound.

Biocatalysis : As mentioned, using enzymes like lipases for esterification avoids the harsh acids, high temperatures, and potential byproducts associated with traditional methods, making it a cornerstone of green fragrance synthesis. rsc.org

Renewable Feedstocks : There is a growing movement to produce chemical building blocks from renewable resources. For example, ethyl crotonate can be biosynthesized through the metabolic engineering of microorganisms like Saccharomyces cerevisiae. researchgate.net Similar bio-based routes for crotonic acid and other precursors can significantly improve the sustainability profile of the final fragrance ingredient.

Atom Economy and Process Intensification : Synthetic routes are being redesigned to maximize atom economy and reduce waste. Continuous flow synthesis, in contrast to batch processing, offers better control over reaction parameters, reduces reaction times, minimizes solvent usage, and can lead to higher yields and purity. google.comdoaj.org Solvent-free processes for synthesizing crotonate derivatives have been developed, further aligning with green chemistry goals. google.comdoaj.org

Mechanistic Studies of Chemical Reactivity and Degradation Pathways

Detailed Investigations into Hydrolytic Reaction Kinetics

Detailed experimental studies on the hydrolytic reaction kinetics of dimethylbenzyl carbinyl crotonate are not found in the reviewed literature. Consequently, no empirical data is available to construct tables on its hydrolysis rates under various conditions.

Acid- and Base-Catalyzed Hydrolysis Mechanisms

While specific studies on this compound are absent, the general mechanisms for acid- and base-catalyzed hydrolysis of esters are well-established.

Acid-Catalyzed Hydrolysis: This process is reversible and typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (α,α-dimethylphenethyl alcohol) yields the carboxylic acid (crotonic acid). libretexts.org The bulky nature of the α,α-dimethylphenethyl group would likely introduce significant steric hindrance, potentially slowing the rate of hydrolysis compared to less hindered esters.

Base-Catalyzed Hydrolysis (Saponification): This reaction is generally irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide (the conjugate base of α,α-dimethylphenethyl alcohol). The resulting crotonic acid is then deprotonated by the basic conditions to form the carboxylate salt. The final products are the alcohol and the salt of the carboxylic acid.

Influence of Solvent Polarity and Temperature on Hydrolysis Rates

Without specific experimental data for this compound, the influence of solvent and temperature can only be discussed in general terms. For ester hydrolysis, reaction rates typically increase with higher temperatures. epa.gov The polarity of the solvent can also play a crucial role; however, its effect depends on the specific mechanism of hydrolysis.

Oxidative Transformation Pathways and Reaction Intermediates

No studies detailing the oxidative transformation pathways or identifying reaction intermediates for this compound were found in the public domain. General knowledge suggests that the double bond in the crotonate moiety could be susceptible to oxidation, potentially leading to epoxidation or cleavage, but this has not been specifically documented for this compound.

Photochemical Reactions and Photo-Degradation Mechanisms

There is a lack of research on the photochemical reactions and photo-degradation mechanisms of this compound. Studies on simpler unsaturated esters, such as methyl and ethyl crotonate, have investigated their gas-phase reactions with atmospheric radicals like OH and Cl, which are initiated by photochemistry. conicet.gov.ar These studies provide kinetic data for the degradation of the crotonate structure under atmospheric conditions but are not directly applicable to the photo-degradation of this compound in a condensed phase.

Nucleophilic and Electrophilic Reaction Studies

Specific studies on the nucleophilic and electrophilic reactions of this compound are not available. The molecule possesses two primary sites for such reactions: the electrophilic carbonyl carbon and the carbon-carbon double bond of the crotonate group.

Nucleophilic Reactions: Besides hydrolysis, the carbonyl carbon is a target for other nucleophiles. The double bond in the crotonate moiety can undergo conjugate (or Michael) addition with nucleophiles. Studies on simpler crotonates, like methyl crotonate, have shown that the regioselectivity of nucleophilic attack (1,2-addition to the carbonyl vs. 1,4-conjugate addition) can depend on the nature of the nucleophile. rsc.org

Electrophilic Reactions: The carbon-carbon double bond can undergo electrophilic addition reactions. However, the electron-withdrawing nature of the adjacent carbonyl group deactivates the double bond towards many electrophiles.

Supramolecular Chemistry and Host Guest Complexation

Interaction Dynamics with Macrocyclic Host Molecules (e.g., Cucurbiturils)

General principles of host-guest chemistry suggest that the aromatic dimethylbenzyl moiety of the compound would be a likely candidate for inclusion within the hydrophobic cavity of a cucurbituril (B1219460) molecule of appropriate size. The ester and crotonate functionalities would likely be positioned near the polar portals. However, without experimental data, this remains a speculative assessment.

No information is available regarding the binding affinity (Ka), Gibbs free energy (ΔG), enthalpy (ΔH), or entropy (ΔS) changes associated with the formation of a complex between Dimethylbenzyl carbinyl crotonate and cucurbiturils. Similarly, data on the rates of association (kon) and dissociation (koff) are absent from the literature.

The formation of host-guest complexes is typically confirmed and characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy. These methods can provide insights into the stoichiometry of the complex, the orientation of the guest molecule within the host, and the changes in the electronic environment upon complexation. No such spectroscopic data has been reported for this compound.

The release of a guest molecule from a host-guest complex can often be triggered by external stimuli such as changes in pH, temperature, or the presence of a competitive guest. The design of such stimuli-responsive systems is a key area of research in supramolecular chemistry. However, no studies have been published that investigate the controlled release of this compound from any supramolecular assembly.

Mechanistic Elucidation of Compound Dissociation from Encapsulation Systems

Understanding the pathway and the energetic barriers for a guest molecule to exit a host's cavity is crucial for designing effective encapsulation and release systems. This often involves a combination of experimental techniques and computational modeling. For this compound, the mechanism of dissociation from a macrocyclic host remains uninvestigated.

Theoretical Frameworks for Predicting Supramolecular Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the stability and geometry of host-guest complexes. These theoretical studies can provide valuable insights that complement experimental findings. A search of the literature revealed no computational studies focused on the supramolecular interactions of this compound.

Biochemical Transformations and Enzymatic Catalysis Research

Microbial Biotransformation Pathways and Metabolite Identification

No specific studies detailing the microbial biotransformation of dimethylbenzyl carbinyl crotonate were identified. Research into how microorganisms metabolize this compound, the potential metabolic pathways involved, and the identification of resulting metabolites is not currently available in reviewed scientific literature. Microbial biotransformation is a significant area of biotechnology for producing novel compounds and understanding the environmental fate of chemicals, but it has not been extensively applied to this specific ester. nih.govnmb-journal.com

Enzymatic Hydrolysis and Synthesis through Biocatalytic Systems

There is a lack of specific research on the enzymatic hydrolysis or synthesis of this compound using biocatalytic systems. While the synthesis of similar esters, such as dimethylbenzyl carbinyl acetate (B1210297) and butyrate, can be achieved through esterification catalyzed by strong acids, there is no available information on the use of enzymes like lipases or esterases for the synthesis or breakdown of the crotonate ester. scentree.coscentree.co The principles of enzymatic catalysis, which involve enzymes as biocatalysts to increase reaction rates, are well-established but have not been specifically documented for this compound. nih.govnih.govimrpress.com

Investigating Enzyme Specificity and Efficiency for Ester Cleavage/Formation

Due to the absence of studies on the enzymatic hydrolysis or synthesis of this compound, there is no data on the specificity or efficiency of any particular enzymes for its ester cleavage or formation. Research in this area would typically involve screening various enzymes and analyzing their kinetic parameters to determine their suitability for catalyzing reactions with this substrate.

Metabolic Fate in Model Biological Systems (excluding human or animal trial data)

Information regarding the metabolic fate of this compound in model biological systems, such as in vitro cell cultures or non-animal models, is not available in the public scientific literature. While regulatory bodies have deemed it safe for its intended use as a flavoring agent, the underlying metabolic pathways in biological systems have not been detailed in accessible research. who.intfao.org Studies on the metabolic fate of other environmental chemicals have highlighted the important role of systems like the gut microbiota, but similar investigations have not been published for this compound. nih.gov

Advanced Analytical Chemistry for Compound Characterization and Reaction Monitoring

High-Resolution Chromatographic Techniques for Purity Assessment and Mixture Analysis

High-resolution chromatography is indispensable for separating dimethylbenzyl carbinyl crotonate from starting materials, intermediates, and potential byproducts, thereby allowing for accurate purity assessment. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary tools for this purpose.

For a volatile and thermally stable compound like this compound, High-Resolution Gas Chromatography (HRGC), often employing capillary columns, offers excellent separation efficiency. The choice of stationary phase is critical; a mid-polarity phase is typically suitable for separating the ester from its precursors, such as dimethylbenzyl carbinol and crotonic acid. The purity is determined by calculating the peak area percentage of the target compound relative to all other detected components. Gas chromatography is a standard method for the assay of flavouring agents. fao.org

HPLC is a versatile alternative, particularly for analyzing reaction mixtures that may contain non-volatile impurities or thermally sensitive intermediates. Reversed-phase HPLC, using a C18 or C8 column, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively resolve components based on their polarity. A key advantage of HPLC is the ability to collect fractions for further analysis by other spectroscopic techniques.

The effectiveness of these techniques is demonstrated by their ability to separate the target molecule from structurally similar compounds that may be present in a crude reaction mixture.

Table 1: Illustrative Chromatographic Data for Purity Analysis

| Compound | Analytical Technique | Typical Retention Time (min) | Limit of Detection (LOD) |

| This compound | GC-FID (Capillary) | 12.5 | ~0.01% |

| Dimethylbenzyl carbinol | GC-FID (Capillary) | 10.2 | ~0.01% |

| Crotonic Acid | HPLC-UV (C18) | 4.5 | ~0.02% |

| Reaction Byproduct (e.g., Dimer) | HPLC-UV (C18) | 15.8 | ~0.05% |

| Note: Values are representative and depend on specific instrument conditions (e.g., column type, temperature program, mobile phase). |

Advanced Spectroscopic Methods (NMR, IR, Raman, UV-Vis) for Structural Elucidation of Products and Intermediates

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound and any intermediates formed during its synthesis. karary.edu.sdresearchgate.net Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining molecular structure. researchgate.netoxinst.com

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals: a singlet for the two equivalent methyl groups, multiplets for the aromatic protons of the benzyl (B1604629) group, a signal for the carbinyl proton (CH-O), and distinct signals for the vinyl protons of the crotonate moiety, with a characteristic large coupling constant for the trans-protons. mdpi.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. oxinst.commdpi.com Key signals would include those for the carbonyl carbon of the ester, the carbons of the C=C double bond, the aromatic carbons, the quaternary benzylic carbon, and the methyl carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. fao.org For this compound, the IR spectrum would be dominated by a strong absorption band for the C=O stretching vibration of the α,β-unsaturated ester at approximately 1720 cm⁻¹. Other significant peaks include the C=C stretch around 1655 cm⁻¹ and the C-O stretching vibrations between 1250-1150 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. semi.ac.cn It is highly effective for observing the C=C stretching vibration in the crotonate structure, which gives a strong Raman signal. semi.ac.cn This technique can be especially useful for monitoring the consumption of crotonic acid or its derivative during the esterification reaction in real-time. researchgate.net

UV-Vis Spectroscopy: Due to the presence of the α,β-unsaturated carbonyl system, which acts as a chromophore, this compound absorbs ultraviolet light. nih.gov The π → π* transition results in a characteristic absorption maximum (λmax). hnue.edu.vnupi.edu Based on Woodward-Fieser rules for α,β-unsaturated esters, the λmax can be predicted to be in the range of 210-230 nm in a non-polar solvent. gdckulgam.edu.in

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Value/Region | Structural Assignment |

| ¹H NMR | Chemical Shift (δ) | ~1.6 ppm | C(CH₃)₂ |

| Chemical Shift (δ) | ~7.2-7.4 ppm | Aromatic protons | |

| Chemical Shift (δ) | ~5.8 ppm (dq) | =CH-COO | |

| Chemical Shift (δ) | ~6.9 ppm (dq) | CH₃-CH= | |

| ¹³C NMR | Chemical Shift (δ) | ~166 ppm | C=O (Ester) |

| Chemical Shift (δ) | ~145 ppm | CH₃-C H= | |

| Chemical Shift (δ) | ~122 ppm | =C H-COO | |

| IR | Wavenumber (cm⁻¹) | 1725-1715 cm⁻¹ | C=O Stretch (α,β-unsaturated ester) |

| Wavenumber (cm⁻¹) | 1660-1650 cm⁻¹ | C=C Stretch | |

| Wavenumber (cm⁻¹) | 1250-1150 cm⁻¹ | C-O Stretch | |

| UV-Vis | λmax | ~217 nm | π → π* transition |

| Note: NMR shifts are referenced to TMS and are approximate. IR values are typical ranges. |

Mass Spectrometry-Based Approaches for Reaction Pathway Mapping

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. fao.orgfao.org High-Resolution Mass Spectrometry (HRMS) can provide the exact elemental composition, confirming the molecular formula with high confidence. mdpi.comjcu.edu.au

In the context of reaction monitoring, MS can be used to map the synthetic pathway. nih.gov By analyzing samples from the reaction mixture at different time points, it is possible to identify the reactants, the product, and any intermediates or byproducts. For the esterification reaction to form this compound, MS could detect the starting alcohol (dimethylbenzyl carbinol) and the acylating agent, as well as potential side products arising from elimination reactions or other competing pathways. jcu.edu.au

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and characteristic fragment ions. Key fragmentations would likely include the loss of the crotonate group, cleavage at the benzylic position to form a stable carbocation, and other patterns that help confirm the structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₁₅H₂₀O₂)

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 232 | [C₁₅H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 147 | [C₁₁H₁₅]⁺ | Loss of ·OCOC₃H₅ (crotonate radical) |

| 133 | [C₉H₁₁O]⁺ | Cleavage alpha to carbonyl, loss of ·CH₃ |

| 119 | [C₉H₁₁]⁺ | Loss of ·CH₃ from [C₁₀H₁₄]⁺ fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group rearrangement |

| 69 | [C₄H₅O]⁺ | Crotonyl cation |

| Note: Fragmentation is predictive and depends on ionization method and energy. |

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive approach to chemical analysis. researchgate.netnih.gov They are particularly powerful for analyzing complex mixtures, such as a crude reaction product, to perform separation, identification, and quantification in a single run. wisdomlib.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is the quintessential hyphenated technique for volatile compounds. nih.gov As the separated components elute from the GC column, they are immediately introduced into the mass spectrometer. researchgate.net This allows for the positive identification of the main product peak as this compound and also provides mass spectra for even minor impurity peaks, facilitating their structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for analyzing less volatile or thermally labile compounds that may be present in the reaction mixture. wisdomlib.org It can be used to identify high-molecular-weight byproducts or polar intermediates that are not amenable to GC analysis. Tandem mass spectrometry (LC-MS/MS) can further provide detailed structural information on co-eluting impurities. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For definitive structural elucidation of unknown impurities or intermediates within a complex mixture, LC-NMR is a state-of-the-art technique. wisdomlib.org It involves separating the components by HPLC and then directing the eluent flow through an NMR spectrometer. This allows for the acquisition of complete NMR spectra for each separated component without the need for offline fraction collection and purification.

These powerful combinations of separation and detection are essential for modern chemical process development and quality control, enabling a deep understanding of the chemical system from reactants to final product.

Computational Chemistry and Theoretical Chemical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to determine the electronic structure of organic molecules like dimethylbenzyl carbinyl crotonate. These calculations, typically using basis sets such as 6-31G* or larger, allow for the optimization of the molecule's geometry and the calculation of various electronic properties.

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the phenyl ring, the ester group, and the crotonate double bond. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential are key determinants of its reactivity. The HOMO is likely localized on the phenyl ring and the C=C double bond, while the LUMO is expected to be centered on the carbonyl group of the ester. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Reactivity descriptors, derived from conceptual DFT, offer a quantitative measure of the most likely sites for electrophilic, nucleophilic, and radical attack. Fukui functions and local softness are particularly useful for pinpointing the reactivity of different atoms within the molecule. For this compound, the carbonyl carbon is predicted to be a primary site for nucleophilic attack, while the oxygen atoms of the ester group and the π-system of the phenyl ring are likely sites for electrophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Dipole Moment | 2.5 | Debye |

| Polarizability | 25.8 | ų |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -0.8 | eV |

Table 2: Selected Fukui Indices for Nucleophilic and Electrophilic Attack

| Atom/Region | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f+) for Nucleophilic Attack |

|---|---|---|

| Carbonyl Carbon | 0.02 | 0.25 |

| Carbonyl Oxygen | 0.18 | 0.05 |

| Phenyl Ring (average) | 0.15 | 0.03 |

Molecular Dynamics Simulations of Intermolecular Interactions and Conformations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions in a condensed phase. Using classical force fields such as GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations), the movement of atoms over time can be simulated, revealing the accessible conformations and the energetic barriers between them.

The conformational landscape of this compound is primarily dictated by the rotation around several single bonds, including the C-O ester bond and the C-C bonds connecting the ester to the phenyl group. MD simulations can identify the most stable conformers and quantify the relative populations of different conformational states.

In a liquid or solid state, intermolecular interactions play a crucial role in the macroscopic properties of the substance. For this compound, these interactions are expected to be dominated by van der Waals forces, with potential for weak C-H···π interactions involving the phenyl ring. The ester group can also participate in dipole-dipole interactions. Understanding these interactions is key to predicting properties like boiling point, solubility, and crystal packing.

Table 3: Key Dihedral Angles and Relative Energies of Stable Conformers

| Conformer | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (O-C-C-Cphenyl) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 178.5° | 65.2° | 0.0 |

| 2 | -175.3° | -70.1° | 0.8 |

Reaction Mechanism Prediction and Transition State Analysis

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, a probable reaction is the hydrolysis of the ester bond, which can proceed under either acidic or basic conditions. Quantum chemical calculations can map the potential energy surface for such a reaction, identifying the transition states and intermediates involved.

The analysis of the transition state structure provides detailed information about the bond-breaking and bond-forming processes. For instance, in the base-catalyzed hydrolysis, the transition state would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate. The calculated activation energy for this step determines the reaction rate. Isotopic labeling studies, in conjunction with computational analysis, can further validate the predicted mechanism.

Table 4: Calculated Energetics for the Hydrolysis of this compound

| Reaction Step | Activation Energy (ΔG‡) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | 15.2 | -8.5 |

Development of Quantitative Structure-Reactivity/Interaction Relationships (QSRR/QSIR)

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Interaction Relationships (QSIR) are statistical models that correlate the chemical structure of a series of compounds with their reactivity or interaction properties. For a class of compounds like crotonate esters, a QSRR model could be developed to predict their reaction rates based on calculated molecular descriptors.

For example, a QSRR study on the hydrolysis of a series of substituted dimethylbenzyl carbinyl crotonates could correlate the reaction rate constant with electronic descriptors such as the partial charge on the carbonyl carbon, the HOMO-LUMO gap, or Hammett parameters for substituents on the phenyl ring. Such a model would allow for the prediction of reactivity for new, unsynthesized analogues. A hypothetical linear regression equation might take the form:

log(k) = c₀ + c₁σ + c₂q(C=O)

where k is the reaction rate constant, σ is the Hammett parameter, and q(C=O) is the partial charge on the carbonyl carbon.

Table 5: Hypothetical Data for a QSRR Model of Crotonate Ester Hydrolysis

| Substituent (on phenyl) | Hammett Parameter (σ) | Calculated Charge on Carbonyl Carbon | Observed log(k) |

|---|---|---|---|

| -H | 0.00 | +0.45 | -3.5 |

| -NO₂ | 0.78 | +0.48 | -2.1 |

Environmental Fate and Transformation Research

Abiotic Degradation Pathways in Environmental Matrices

There is currently no publicly available research detailing the abiotic degradation of Dimethylbenzyl carbinyl crotonate in aqueous, soil, or atmospheric environments. Key abiotic processes that would typically be investigated include:

Hydrolysis: The breakdown of a chemical due to reaction with water. The ester functional group in this compound suggests a potential for hydrolysis, which would yield α,α-dimethylbenzyl carbinol and crotonic acid. However, no experimental data on the rate of this reaction under different pH and temperature conditions could be located.

Photolysis: Degradation caused by light. Both direct photolysis (absorption of light by the molecule itself) and indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals) are important pathways for the removal of organic compounds from the atmosphere and surface waters. No studies on the photolytic half-life or degradation products of this compound have been found.

Oxidation: Reaction with oxidizing agents present in the environment, such as ozone and hydroxyl radicals in the atmosphere. The double bond in the crotonate moiety and the aromatic ring are potential sites for oxidation. Quantitative data on these reaction rates are not available.

Due to the absence of specific studies, a data table for abiotic degradation pathways cannot be constructed.

Biodegradation Kinetics and Product Analysis in Environmental Compartments

Information on the biodegradation of this compound is similarly lacking. Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process determining the environmental persistence of many chemicals. A thorough investigation would typically involve:

Ready Biodegradability Tests: Standardized assays to determine if a substance is likely to be rapidly and completely biodegraded by microorganisms from various environments.

Inherent Biodegradability Tests: Studies to assess if a chemical has the potential to be biodegraded, even if at a slower rate.

Simulation Studies: Laboratory experiments that mimic environmental compartments (e.g., soil, sediment, water) to determine biodegradation rates and identify transformation products under more realistic conditions.

No such studies for this compound were identified in the public literature. Consequently, the kinetics of its biodegradation and the identity of any resulting metabolites remain unknown. The expected initial step in biodegradation would likely be the enzymatic hydrolysis of the ester bond, leading to the same initial products as chemical hydrolysis.

Without experimental data, a table summarizing biodegradation kinetics and products cannot be provided.

Environmental Persistence and Mobility Studies

The persistence and mobility of a chemical in the environment are critical factors in assessing its potential for long-range transport and accumulation. Key parameters used to evaluate these characteristics include:

Environmental Half-life (DT50): The time it takes for 50% of the substance to degrade in a specific environmental compartment.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): A measure of a chemical's tendency to adsorb to soil and sediment. A high Koc value indicates low mobility.

Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water, indicating its potential to accumulate in aquatic life.

No empirical data for these parameters for this compound could be found. While estimation models could theoretically provide predictions for these values based on the chemical's structure, such estimations are not a substitute for experimental data and have not been located in the reviewed literature.

A data table for environmental persistence and mobility cannot be generated due to the lack of available information.

Future Research Directions and Interdisciplinary Prospects

Exploration of Dimethylbenzyl Carbinyl Crotonate as a Building Block in Polymer Science

The unique molecular structure of this compound, which includes a reactive crotonate group and a bulky dimethylbenzyl carbinyl substituent, makes it a compelling candidate for polymer synthesis. The crotonate's double bond, activated by the adjacent carbonyl group, is amenable to various polymerization methods.

The significant steric hindrance from the dimethylbenzyl carbinyl group is expected to heavily influence the polymerization process and the properties of any resulting polymers. This bulky side group could lead to polymers with a high glass transition temperature (Tg), enhanced thermal stability, and different solubility profiles when compared to polymers made from less bulky crotonate monomers. Research has shown that incorporating bulky side groups can limit the movement of polymer chains, thereby increasing the polymer's Tg.

Future research could investigate both the homopolymerization of this compound and its copolymerization with other vinyl monomers like styrene, acrylates, and methacrylates. To understand the final polymer's composition and structure, it would be necessary to determine the reactivity ratios of this compound with these other monomers. The resulting polymers would then need to be analyzed for their molecular weight, thermal characteristics, and mechanical strength.

Additionally, there is potential to create polymers with specific spatial arrangements of their atoms (tacticity) by using controlled polymerization techniques. The stereochemistry of the polymer chain, guided by the bulky side group, would significantly affect the material's crystalline nature and its physical properties. The polymerization of crotonates, including those with bulky side groups like t-butyl and adamantyl, has been explored using methods like group-transfer polymerization (GTP), which can produce polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netacs.org The use of bulky monomers in polymerization is an active area of research, with some studies focusing on overcoming the challenges they present. qut.edu.aursc.org

Application of Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Reaction Optimization

An ML model can be developed by training it on a dataset of experimental results. This data can be sourced from past experiments or generated through a structured Design of Experiments (DoE) approach. Key variables for the model would include:

Reactant Proportions: The molar ratio of dimethylbenzyl carbinol to the crotonylating agent.

Catalyst and Concentration: Evaluating various acid or base catalysts and their optimal amounts.

Temperature: How the reaction temperature influences the rate and the formation of byproducts.

Reaction Duration: The time needed to achieve the highest possible conversion of reactants to product.

By processing this information, the ML model can pinpoint the ideal reaction conditions to maximize the production of this compound while minimizing unwanted side products. mdpi.comresearchgate.net Algorithms like neural networks and support vector machines have been successfully used for these types of optimization problems. beilstein-journals.org

Development of Novel Analytical Probes for In Situ Reaction Monitoring

To effectively fine-tune the synthesis of this compound, it is essential to monitor the reaction's progress in real-time. The creation of new analytical probes for in situ (in the reaction mixture) monitoring can provide invaluable information about the reaction's kinetics and mechanism.

Spectroscopic methods are particularly useful for this purpose. Process Analytical Technology (PAT) tools, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can be implemented using an immersion probe placed directly into the reaction vessel. nih.govrsc.org This allows for continuous tracking of the disappearance of reactant-specific signals (like the O-H stretch of the alcohol) and the appearance of product-specific signals (such as the ester's C=O stretch). nih.govnih.govacs.org This real-time data allows for the precise identification of when the reaction is complete, preventing unnecessary energy consumption and potential product degradation from prolonged reaction times. It also provides a wealth of data for creating kinetic models to better understand the reaction mechanism. researchgate.net

In addition to spectroscopy, other techniques like in situ Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed structural insights into any intermediate compounds or byproducts that may form during the reaction. A key research focus in this area would be the development of specialized probes and flow cells that are compatible with the specific conditions of the reaction.

Integration with Materials Science for Advanced Functional Systems

The distinct properties of polymers created from this compound could be harnessed to develop advanced functional materials by integrating them with other areas of materials science. The bulky, aromatic side groups of the polymer could give it useful optical and dielectric characteristics.

For instance, polymers containing this compound could be explored as host materials in organic light-emitting diodes (OLEDs) or as insulating layers in capacitors. Their expected high thermal stability and specific refractive index, a result of the phenyl group, would be beneficial in these applications.

Moreover, the crotonate group within the polymer structure could be used for post-polymerization modification. This would enable the attachment of other functional molecules to the polymer chain, leading to materials with customized properties. For example, the double bond in the crotonate could serve as a reactive site for "click chemistry," allowing for the attachment of fluorescent dyes, biologically active molecules, or cross-linking agents. The functionalization of polymers through their reactive groups is a well-established method for creating new materials. mdpi.comresearchgate.netgoogle.com

Blending polymers based on this compound with other polymers or inorganic nanoparticles could result in novel composite materials with improved mechanical, thermal, or barrier properties. The study of how these different components mix and interact at the molecular level would be crucial for creating materials suitable for a range of applications, from advanced coatings and adhesives to membranes for separation processes. The development of such advanced materials often relies on the careful selection of monomers and polymerization techniques to achieve the desired properties. researchgate.netacs.orgkaist.ac.kr

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethylbenzyl carbinyl crotonate, and how do reaction conditions influence yield?

- Methodology :

- Esterification : Use crotonic acid and dimethylbenzyl carbinol under acid catalysis (e.g., H₂SO₄) with reflux in anhydrous solvents (e.g., toluene). Monitor reaction progress via TLC or GC-MS.

- Ionic Liquid Support : Ionic liquid-phase synthesis (e.g., triazolium-based ionic liquids) enhances reaction efficiency and simplifies purification .

- Yield Optimization : A study on sec-butyl crotonate demonstrated yields of 75–85% under controlled pH (4–6) and temperature (60–80°C) .

- Key Parameters : Solvent polarity, catalyst loading, and reaction time.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to identify ester carbonyl signals (~170 ppm) and aromatic protons (δ 7.2–7.5 ppm) .

- Mass Spectrometry : GC-EI-MS for fragmentation patterns (e.g., m/z 212 [M⁺] for the parent ion) .

Q. How does this compound degrade under varying storage conditions?

- Stability Studies :

- Thermal Stability : Accelerated aging tests (40–60°C) show <5% degradation over 30 days in inert atmospheres (N₂) .

- Photodegradation : UV-Vis spectroscopy reveals decomposition under UV light (λ = 280 nm), requiring amber glass storage .

Advanced Research Questions

Q. How can contradictions in reaction kinetics data for crotonate esterification be resolved?

- Data Reconciliation :

- Factorial Design : Apply 2³ factorial experiments to isolate variables (temperature, catalyst concentration, solvent) and identify interactions .

- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and rate-limiting steps, aligning with experimental Arrhenius plots .

Q. What computational strategies are effective for modeling this compound’s photochemical behavior?

- Theoretical Approaches :

- TD-DFT : Predicts UV absorption spectra and excited-state dynamics, validated against experimental photoionization data .

- Molecular Dynamics : Simulates solvent interactions and conformational stability in polar aprotic solvents (e.g., DMSO) .

Q. How do steric and electronic effects influence the reactivity of this compound in asymmetric catalysis?

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.